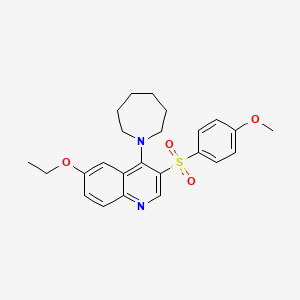

4-(azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline

Description

4-(Azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

- Position 6: Ethoxy group, enhancing lipophilicity compared to smaller alkoxy substituents.

- Position 3: 4-Methoxybenzenesulfonyl moiety, introducing electron-withdrawing and polar characteristics.

While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in drug discovery, particularly for targeting hydrophobic binding pockets or modulating enzyme inhibition.

Properties

IUPAC Name |

4-(azepan-1-yl)-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-3-30-19-10-13-22-21(16-19)24(26-14-6-4-5-7-15-26)23(17-25-22)31(27,28)20-11-8-18(29-2)9-12-20/h8-13,16-17H,3-7,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBNDTHRIWYFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.

Functional Group Modifications: The ethoxy and methoxy groups are introduced through etherification reactions, while the sulfonyl group is added via sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

4-(azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following analysis compares the target compound with analogous quinoline-based molecules from the evidence, focusing on substituent effects, synthetic strategies, and pharmacological implications.

Substituent Analysis

Table 1: Structural and Functional Comparison of Key Quinoline Derivatives

Key Observations :

- Azepan-1-yl vs.

- Ethoxy vs. Methoxy/Amino (Position 6): Ethoxy’s larger size may enhance membrane permeability relative to methoxy or amino groups , though this could reduce aqueous solubility.

Pharmacological Implications

- Antimicrobial Potential: Compounds with sulfonyl groups (e.g., ) and bulky substituents (e.g., adamantane ) exhibit antimicrobial activity. The target compound’s sulfonyl and azepan-1-yl groups may synergize in disrupting bacterial membranes or enzymes.

- Anticancer Activity: Styrylquinolines (e.g., 4-(p-dimethylaminostyryl)quinoline ) show antitumor effects. The ethoxy and sulfonyl groups in the target compound could modulate cytotoxicity or kinase inhibition.

Biological Activity

The compound 4-(azepan-1-yl)-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinoline is a quinoline derivative that has garnered interest due to its potential bioactive properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure features an azepane ring, an ethoxy group, and a sulfonyl moiety attached to a quinoline core. These functional groups are believed to contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 4-(azepan-1-yl)-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinoline |

| Molecular Formula | C24H28N2O4S |

| Molecular Weight | 440.56 g/mol |

| InChI Key | InChI=1S/C24H28N2O4S/c1-3-30-19-10-13... |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity and receptor interactions, influencing pathways related to inflammation, cancer, and microbial resistance.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against various pathogens.

- Anticancer Effects : The compound is under investigation for its ability to induce apoptosis in cancer cells.

Biological Activity Studies

Numerous studies have explored the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively at concentrations as low as 10 µg/mL. This suggests a promising role in developing new antibacterial agents.

- Cancer Cell Apoptosis : Research involving human breast cancer cell lines showed that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an anticancer therapeutic.

Comparative Analysis

When compared to similar quinoline derivatives, this compound exhibits unique properties due to its specific functional groups.

| Compound Name | Key Similarities/Differences |

|---|---|

| 4-Azepan-1-yl-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline | Chlorine substituent instead of ethoxy; different bioactivity profile. |

| 4-Azepan-1-yl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline | Additional methoxy groups may enhance solubility but alter activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.